N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multi-step chemical processes, starting from basic chemical precursors to achieve the desired structural complexity. For instance, Ravinaik et al. (2021) reported the design and synthesis of substituted benzamides, starting from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showing a methodological approach to assembling complex molecules with potential anticancer activity (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds exhibits significant features such as extensive intramolecular hydrogen bonds contributing to their stability. For example, Siddiqui et al. (2008) described the structures of N-(chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide derivatives, stabilized by hydrogen bonds, showcasing the importance of structural analysis in understanding the compound's behavior (Siddiqui et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the compound or its derivatives can be diverse, depending on the functional groups present and the reaction conditions. The synthesis and characterization of thiophene and benzodioxine derivatives indicate various chemical reactions these compounds can undergo, demonstrating their reactivity and potential for modification (Sharma et al., 2016).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the behavior of chemical compounds in different environments. Although specific data on this compound were not found, studies on similar compounds provide insights into how these properties can be analyzed and predicted based on molecular structure (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of such compounds, including reactivity, stability, and interaction with biological molecules, are influenced by their molecular structure. Research on related compounds, like N-substituted benzamides, reveals insights into their potential biological activities and interactions, shedding light on the chemical properties that could be expected from this compound (Morgan et al., 1990).
Scientific Research Applications
Chemical Synthesis and Structural Variability
Research into the chemistry of compounds containing benzothiazole structures, such as the one described, reveals a broad spectrum of chemical variability and potential applications. Boča, Jameson, and Linert (2011) reviewed the preparation, properties, and complex compounds of ligands similar to the target compound, highlighting the potential for discovering novel analogues with significant spectroscopic, structural, magnetic, or biological activities Boča, Jameson, & Linert, 2011.
Pharmacological Evaluation and Molecular Docking Studies
The development of novel therapeutic agents often involves the synthesis of derivatives with benzothiazole or similar scaffolds due to their promising antioxidant and anti-inflammatory properties. Raut et al. (2020) synthesized benzofused thiazole derivatives, evaluated their in vitro antioxidant and anti-inflammatory activities, and conducted molecular docking studies, suggesting that such structures, including derivatives of the target compound, could serve as templates for designing new anti-inflammatory and antioxidant agents Raut et al., 2020.
Antitumor Activity and Biological Importance
Compounds with imidazole derivatives, including those related to benzothiazoles, have been reviewed for their antitumor activity. Iradyan et al. (2009) presented data on active compounds, some of which have passed preclinical testing stages, indicating the relevance of exploring derivatives of the target compound for antitumor drug development Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009.
Environmental Impact and Degradation
The study of herbicides like 2,4-D, structurally related to the dichlorophenyl component of the target compound, provides insights into environmental persistence and biodegradation. Zuanazzi, Ghisi, and Oliveira (2020) summarized the toxicological impact of such compounds, suggesting the importance of researching the degradation and environmental fate of similar complex molecules Zuanazzi, Ghisi, & Oliveira, 2020.
Mechanism of Action
Target of action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of action
The mode of action of thiazoles can vary widely depending on the specific compound. For example, some thiazoles act by inhibiting the biosynthesis of prostaglandins , while others may act by activating Toll-like receptors found in macrophages
Biochemical pathways
Thiazoles can affect a variety of biochemical pathways. For instance, some thiazoles can inhibit the biosynthesis of prostaglandins , which are involved in inflammation and pain.
Result of action
The result of action of thiazoles can vary widely depending on the specific compound and its mode of action. For example, some thiazoles have antimicrobial, antifungal, or antineoplastic effects
properties
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3S/c19-11-2-3-12(13(20)8-11)14-9-26-18(21-14)22-17(23)10-1-4-15-16(7-10)25-6-5-24-15/h1-4,7-9H,5-6H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXUXUBBOSLHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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